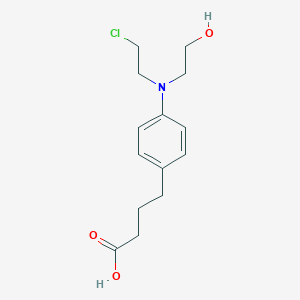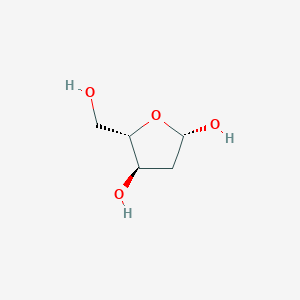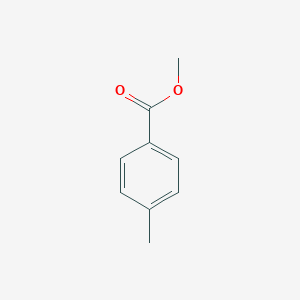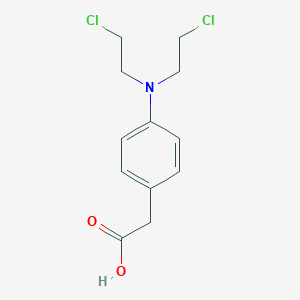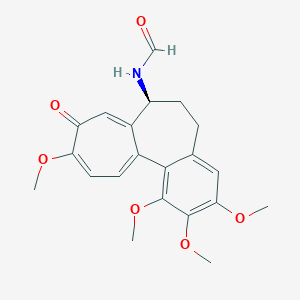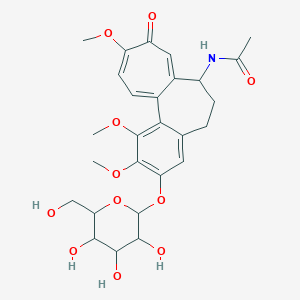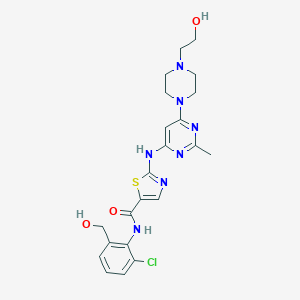
Hydroxymethyl-Dasatinib
Übersicht
Beschreibung
Hydroxymethyl Dasatinib is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrimidine ring, and a piperazine moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
Target of Action
Hydroxymethyl Dasatinib, also known as BMS-749426 or Dasatinib metabolite M24, is a potent inhibitor of multiple targets. Its primary targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), and several other oncogenic kinases . It also inhibits c-KIT, PDGFR-α and PDGFR-β, and ephrin receptor kinases . These targets play crucial roles in cell proliferation and survival, particularly in the context of cancer.
Mode of Action
Hydroxymethyl Dasatinib interacts with its targets by inhibiting their kinase activity. It blocks the active and inactive conformations of the ABL kinase domain . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to a decrease in cancer cell proliferation and survival .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting BCR-ABL, it disrupts the pathogenesis of chronic myeloid leukemia (CML) and acute lymphocytic leukemia (ALL) . It also inhibits several SRC-family kinases, which are involved in various cellular processes, including cell division, survival, and migration . Moreover, it blocks the activities of HER2, AKT, β-catenin, and JNK1/2/3 .
Pharmacokinetics
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose is recovered unchanged in feces and urine . Dasatinib’s absorption is decreased by pH-modifying agents and is subject to drug interactions with CYP3A4 inducers or inhibitors .
Result of Action
The molecular and cellular effects of Dasatinib’s action include significant inhibition of cell viability, reduction of cancer cell invasion, and inhibition of epithelial-mesenchymal transition (EMT) progression . It also promotes apoptosis and induces cell cycle arrest in the G1 phase .
Action Environment
The action, efficacy, and stability of Dasatinib can be influenced by various environmental factors. For instance, its absorption is decreased by pH-modifying agents . Moreover, it is subject to drug interactions with CYP3A4 inducers or inhibitors, which can affect its metabolism and consequently its efficacy and toxicity .
Biochemische Analyse
Biochemical Properties
Hydroxymethyl Dasatinib is primarily metabolized in the liver. The main metabolites are formed by N-dealkylation with CYP3A4 being the predominant catalyzing enzyme . It also undergoes hydroxylation to form other metabolites . The compound interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Hydroxymethyl Dasatinib has been shown to have significant effects on various types of cells and cellular processes . It inhibits cell viability of cancer cell lines, reduces cancer cell invasion, and inhibits the progression of epithelial-mesenchymal transition . It also influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Hydroxymethyl Dasatinib exerts its effects at the molecular level through various mechanisms. It inhibits the active and inactive conformations of the ABL kinase domain . It also blocks HER2, AKT, β-catenin, and JNK1/2/3 activities . These binding interactions with biomolecules lead to changes in gene expression and enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of Hydroxymethyl Dasatinib change over time in laboratory settings . It has been observed that the compound’s absorption is significantly influenced by gastric pH . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Hydroxymethyl Dasatinib vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Hydroxymethyl Dasatinib is involved in various metabolic pathways. It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Hydroxymethyl Dasatinib is transported and distributed within cells and tissues . It is exported by ABCB1 and ABCG2 in vitro . The efflux of Dasatinib is also regulated by ABCC4 and ABCC6 transporters .
Subcellular Localization
It is known that dasatinib, the parent compound of Hydroxymethyl Dasatinib, translocates from the nucleus to the cytoplasm following certain treatments .
Vorbereitungsmethoden
The synthesis of Hydroxymethyl Dasatinib typically involves multiple steps. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the pyrimidine ring: This step may involve the use of reagents such as 2-methyl-4-pyrimidinylamine.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Final assembly: The final compound is obtained by coupling the intermediate products under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Hydroxymethyl Dasatinib can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Hydroxymethyl Dasatinib can be compared with other similar compounds, such as:
Hydroxymethyl Dasatinib analogs: These compounds have similar structures but may differ in specific functional groups.
Thiazole-based compounds: These compounds share the thiazole ring and may exhibit similar chemical properties.
Pyrimidine-based compounds: These compounds share the pyrimidine ring and may have similar biological activities.
The uniqueness of Hydroxymethyl Dasatinib lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-14-25-18(11-19(26-14)30-7-5-29(6-8-30)9-10-31)27-22-24-12-17(34-22)21(33)28-20-15(13-32)3-2-4-16(20)23/h2-4,11-12,31-32H,5-10,13H2,1H3,(H,28,33)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNOWBHQESWSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CCO)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474433 | |
| Record name | Hydroxymethyl Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910297-58-4 | |
| Record name | N-(2-Chloro-6-(hydroxymethyl)phenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxymethyl Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-CHLORO-6-(HYDROXYMETHYL)PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-1-PIPERAZINYL)-2-METHYL-4-PYRIMIDINYL)AMINO)-5-THIAZOLECARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4S6Z9X0XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


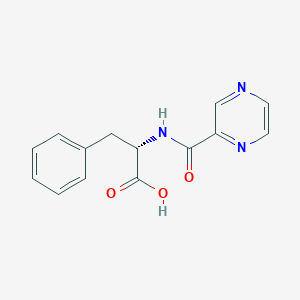
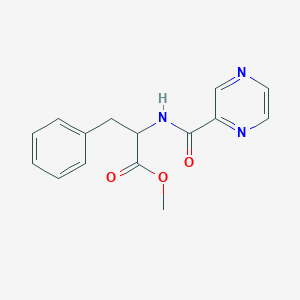
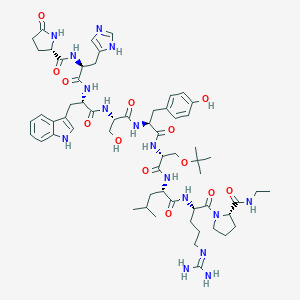
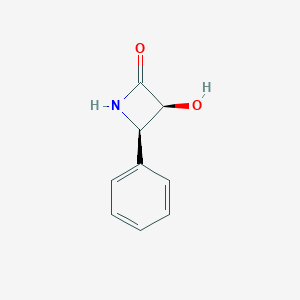
![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)
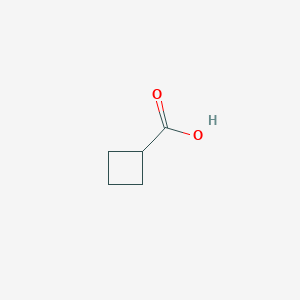
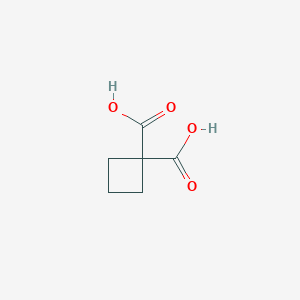
![10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193285.png)
